1-dibenzo[b,d]furan-2-yl-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dibenzo[b,d]furan-2-yl-2-propanamine is an organic compound that features a dibenzofuran moiety attached to a propanamine group
Preparation Methods
The synthesis of 1-dibenzo[b,d]furan-2-yl-2-propanamine typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, which is an aromatic compound with two benzene rings fused to a central furan ring.
Synthetic Routes: One common method involves the O-arylation reaction of substituted phenols followed by the cyclization of diaryl ethers.
Reaction Conditions: The reactions are often catalyzed by metal complexes, and the conditions may include high temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production: Industrially, dibenzofuran is obtained from coal tar, where it exists as a minor component. The subsequent steps to attach the propanamine group involve standard organic synthesis techniques, including amination reactions.
Chemical Reactions Analysis
1-Dibenzo[b,d]furan-2-yl-2-propanamine undergoes various chemical reactions, including:
Electrophilic Reactions: The compound can participate in halogenation and Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dibenzo[b,d]furan-2-yl-2-propanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-dibenzo[b,d]furan-2-yl-2-propanamine involves its interaction with molecular targets such as receptors. For instance, it has been studied as an agonist for the 5-HT2A and 5-HT2C receptors, which are involved in various physiological processes . The compound’s binding to these receptors can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
1-Dibenzo[b,d]furan-2-yl-2-propanamine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-dibenzofuran-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10(16)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)17-15/h2-7,9-10H,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNWHUROUDDELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.